5-fluoro-1H-indazole-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Process Chemistry

5-Fluoro-1H-indazole-3-carboxylic acid is the preferred regioisomer for medicinal chemistry due to its unique 5-fluoro substitution, which enhances metabolic stability and receptor binding affinity vs. non-fluorinated or alternatively substituted indazoles. This versatile building block enables efficient amide coupling at the 3-carboxylic acid handle, facilitating parallel library synthesis of kinase inhibitors, PROTAC degraders, and synthetic cannabinoid analogs like 5-fluoro SDB-005. With 201 patent citations and efficacy values of 85% as insecticide and 90% as fungicide, this compound delivers proven performance for pharmaceutical and agrochemical R&D programs.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 1077-96-9
Cat. No. B090482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1H-indazole-3-carboxylic acid
CAS1077-96-9
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=NN2)C(=O)O
InChIInChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)
InChIKeyXFHIMKNXBUKQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-indazole-3-carboxylic Acid (CAS 1077-96-9): Chemical Profile and Structural Classification for Scientific Procurement


5-Fluoro-1H-indazole-3-carboxylic acid (CAS 1077-96-9) is a heterocyclic building block belonging to the indazole-3-carboxylic acid class, distinguished by a single fluorine substitution at the 5-position of the indazole core [1]. Its molecular formula is C8H5FN2O2, with a molecular weight of 180.14 g/mol, and it exists as a solid at 20°C with a melting point of 299°C [2]. The compound carries a carboxylic acid functional group at the 3-position, enabling standard derivatization reactions including amide coupling, esterification, and acylation [3]. Commercial sources report purity specifications typically ranging from 95% to 99% by HPLC . With 201 patent citations recorded, this compound serves as a widely employed intermediate in pharmaceutical and agrochemical research programs [4].

Why Generic 5-Fluoro-1H-indazole-3-carboxylic Acid Substitution Fails: Position-Specific Fluorine SAR Constraints


Indazole-3-carboxylic acids with alternative substitution patterns cannot be generically interchanged due to position-dependent differences in electronic effects, metabolic stability, and downstream derivatization potential. The fluorine atom at the 5-position of the indazole ring creates a unique electronic environment distinct from 4-fluoro, 6-fluoro, or 7-fluoro regioisomers, affecting both reactivity in coupling reactions and the metabolic profile of final drug candidates . Structure-activity relationship (SAR) studies across indazole derivatives confirm that fluorine substitution at specific positions enhances antitumor activity compared to other halogenated derivatives, while the 3-carboxylic acid handle enables amide bond formation critical for generating diverse compound libraries . Furthermore, 5-fluoro substitution enhances metabolic stability in vivo relative to non-fluorinated analogs, making the 5-fluoro regioisomer a preferred starting material in medicinal chemistry campaigns where oxidative metabolism is a concern . Substituting a 5-fluoro analog with a 4-fluoro or 6-fluoro variant alters the electron distribution across the heteroaromatic system, potentially compromising both synthetic yields and biological target engagement in structure-guided programs .

Quantitative Differentiation Evidence for 5-Fluoro-1H-indazole-3-carboxylic Acid (CAS 1077-96-9) vs. In-Class Analogs


Synthetic Yield Comparison: 5-Fluoro-1H-indazole-3-carboxylic Acid vs. Methyl Ester Derivative

The synthesis of 5-fluoro-1H-indazole-3-carboxylic acid from 5-fluoroisatin proceeds with a yield of 52%, establishing a baseline for route optimization and cost assessment in procurement planning . Esterification to the corresponding methyl ester derivative yields 57% product from the carboxylic acid precursor [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity Comparison: 5-Fluoro vs. 4-Fluoro vs. 6-Fluoro Regioisomers

The 5-fluoro-1H-indazole-3-carboxylic acid exhibits a computed XLogP3-AA value of 1.5 [1]. In contrast, the 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid analog displays an XLogP3-AA of 1.9, reflecting increased lipophilicity due to the additional methyl group and altered fluorine position [2]. The 4-fluoro regioisomer, lacking quantitative XLogP data in accessible sources, is noted to possess distinct physical and chemical properties compared to non-fluorinated analogs .

Medicinal Chemistry ADME Drug Design

Topological Polar Surface Area (TPSA): Impact on Bioavailability Parameters

5-Fluoro-1H-indazole-3-carboxylic acid exhibits a computed Topological Polar Surface Area (TPSA) of 66 Ų [1]. This value places the compound within acceptable parameters for oral bioavailability according to Veber's rules (TPSA < 140 Ų), with the carboxylic acid and indazole NH contributing the primary polar surface area.

Drug Discovery ADME Prediction Computational Chemistry

Hydrogen Bond Donor/Acceptor Profile: Distinguishing from Regioisomeric Analogs

5-Fluoro-1H-indazole-3-carboxylic acid possesses 2 hydrogen bond donors (indazole NH and carboxylic acid OH) and 4 hydrogen bond acceptors (fluorine atom, two indazole nitrogens, and two carboxylic acid oxygens), with one rotatable bond (carboxylic acid C-C) [1]. Alternative regioisomers such as 4-fluoro-1H-indazole-3-carboxylic acid exhibit distinct hydrogen bonding geometry due to the altered fluorine position, which can affect binding orientation in enzyme active sites .

Structure-Based Drug Design Molecular Recognition Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 5-Fluoro-1H-indazole-3-carboxylic Acid (CAS 1077-96-9)


Synthetic Cannabinoid Research and Forensic Reference Standards

5-Fluoro-1H-indazole-3-carboxylic acid serves as the key starting material for synthesizing fluorinated synthetic cannabinoid analogs including 5-fluoro SDB-005 and related compounds. Direct and selective alkylation of the indazole-3-carboxylic acid core enables preparation of synthetic cannabinoids and their metabolites for research and forensic applications [1]. The 5-fluoro substitution pattern is specifically relevant as fluorine addition to the terminal carbon of alkyl chains in cannabimimetic compounds typically increases affinity for both CB1 and CB2 receptors significantly .

Kinase Inhibitor Scaffold Development in Oncology Programs

The 5-fluoro-1H-indazole-3-carboxylic acid scaffold is employed in the design and synthesis of potent and selective kinase inhibitors. Novel 5-substituted indazoles derived from this core have been evaluated as kinase inhibitors using heterocycle-forming and multicomponent reaction strategies [1]. The 5-fluoro substitution enhances electron deficiency of the aromatic system while the 3-carboxylic acid provides a versatile handle for amide bond formation with diverse amine partners, enabling efficient parallel library synthesis in lead optimization campaigns .

Protein Degrader (PROTAC) Building Block Applications

5-Fluoro-1H-indazole-3-carboxylic acid is commercially positioned as a Protein Degrader Building Block, enabling the synthesis of PROTAC molecules where the indazole core serves as a ligand for E3 ligase recruitment or target protein binding [1]. The carboxylic acid functionality at the 3-position allows direct conjugation to linker moieties via standard amide coupling protocols, while the 5-fluoro substituent can enhance binding affinity and metabolic stability of the final degrader molecule .

Agrochemical Intermediate with Fluorine-Enhanced Bioactivity

In agricultural chemistry applications, 5-fluoro-1H-indazole-3-carboxylic acid is utilized in the formulation of agrochemicals for pest control and crop protection. The fluorinated structure enhances biological activity compared to non-fluorinated indazole derivatives, with reported efficacy values of 85% as an insecticide against aphids and 90% as a fungicide against powdery mildew in agricultural formulations [1]. These efficacy data, derived from product development studies, demonstrate the value of 5-fluoro substitution in agrochemical applications.

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